Isonicotinic Acid

Descripción

This compound has been reported in Aloe africana, Arabidopsis thaliana, and other organisms with data available.

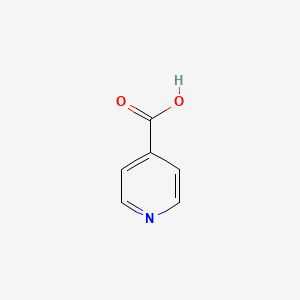

Structure

3D Structure

Propiedades

IUPAC Name |

pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBYWOBDOCUKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020757 | |

| Record name | Isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Isonicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00789 [mmHg] | |

| Record name | Isonicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55-22-1, 163751-04-0 | |

| Record name | 4-Pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163751-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISONICOTINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8SYN761TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isonicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isonicotinic Acid: A Fundamental Properties Guide for Researchers

Abstract: This technical guide provides an in-depth overview of the core properties of isonicotinic acid (also known as pyridine-4-carboxylic acid), a key organic compound in pharmaceutical and chemical research. It is an isomer of nicotinic acid (vitamin B3) and picolinic acid, distinguished by the position of the carboxylic acid group on the pyridine (B92270) ring.[1][2][3][4] this compound serves as a critical precursor in the synthesis of numerous therapeutic agents, most notably the first-line anti-tuberculosis drug, isoniazid (B1672263).[1][5][6] This document consolidates essential data on its chemical and physical properties, solubility, and spectral characteristics. Furthermore, it details common experimental protocols for its synthesis, purification, and analysis, and discusses its significant biological activities and applications in drug development. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3][7] It is an amphoteric compound, capable of reacting with both acids and bases.[2][8] The compound is stable under normal temperatures and pressures.[9]

| Property | Value | Source(s) |

| IUPAC Name | Pyridine-4-carboxylic acid | [3][10] |

| Synonyms | 4-Pyridinecarboxylic acid, γ-picolinic acid | [1][7][11] |

| CAS Number | 55-22-1 | [3][11] |

| Molecular Formula | C₆H₅NO₂ | [1][3][11] |

| Molecular Weight | 123.11 g/mol | [1][2][3][10] |

| Melting Point | ≥300 °C (sublimes) | [2][3][8] |

| Boiling Point | 260 °C at 15 mmHg | [8] |

| Density | ~1.47 g/cm³ | [8] |

| pKa | 4.96 (at 25 °C) | [8][11] |

| Appearance | White to light yellow crystalline powder | [2][7][8] |

Solubility

This compound is sparingly soluble in cold water but its solubility increases significantly in hot water.[2][11] It is generally insoluble in nonpolar organic solvents like benzene (B151609) and ether.[2][11]

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water (cold) | 0.52 g/100 mL | 20 | [11] |

| Water | 5.2 g/L | 20 | [8] |

| Water | 6 g/L | 20 | [7] |

| Hot Water | Soluble | - | [2][8] |

| Ethanol | Soluble (in hot) | - | [2][8] |

| Methanol | Soluble | - | [12] |

| 1-Propanol | Soluble | - | [12] |

| 2-Propanol | Soluble | - | [12] |

| Benzene | Practically insoluble | - | [11] |

| Ether | Practically insoluble | - | [2][11] |

Spectral Data

Detailed spectral data (¹H-NMR, ¹³C-NMR, IR) should be obtained from dedicated spectral databases or through direct experimental analysis. For analytical purposes, UV spectrophotometry is commonly employed.

| Technique | Notable Peaks / Wavelengths | Source(s) |

| UV-Vis (in HPLC) | 200 nm | [13] |

| UV-Vis (in HPLC) | 261 nm | [14] |

Applications in Research and Drug Development

This compound is a versatile building block in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: Its most prominent role is as a starting material for synthesizing antitubercular drugs like isoniazid, iproniazid, ethionamide, and protionamide.[1][5][9] Derivatives have also been investigated for anti-inflammatory, antimicrobial, and antimalarial activities.[2][5][15]

-

Organocatalysis: It can be used as an organocatalyst in multi-component condensation reactions to synthesize complex heterocyclic compounds.[1][2][8]

-

Coordination Chemistry: As an organic ligand, it reacts with metal ions (e.g., copper(I) halides) to form coordination polymers and metal-organic frameworks (MOFs).[1][2][3][8]

Biological Activity and Signaling Pathways

While this compound itself is considered the inactive isomer of nicotinic acid, its derivatives are highly bioactive.[2] The most critical biological application stems from its derivative, isoniazid, a cornerstone drug for treating tuberculosis.

Mechanism of Action of Isoniazid: Isoniazid is a prodrug that requires activation within the mycobacterium. The mycobacterial enzyme catalase-peroxidase (KatG) activates isoniazid, which then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase. This action blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. The disruption of the cell wall leads to bacterial cell death.[5][16]

Caption: Mechanism of action for the this compound derivative, Isoniazid.

Experimental Protocols

Synthesis

Method 1: Oxidation of 4-Methylpyridine (B42270) (γ-Picoline) A common industrial method involves the continuous oxidation of 4-methylpyridine using a catalyst, such as vanadium pentoxide.[8][17] Another approach is the oxidation using permanganate (B83412) or nitric acid.[3][11]

-

Protocol Outline: 4-methylpyridine is used as the raw material. It undergoes continuous oxidation in the presence of a vanadium pentoxide catalyst. The resulting this compound is then purified. This method can achieve yields of 70-75%.[8][17]

Method 2: Ammoxidation of 4-Picoline On a commercial scale, this compound is produced by the ammoxidation of 4-picoline, which is then followed by the hydrolysis of the resulting nitrile.[3]

-

Reaction Steps:

-

NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O

-

NC₅H₄C≡N + 2 H₂O → NC₅H₄CO₂H + NH₃[3]

-

Purification

Method 1: Recrystallization this compound can be purified by repeated recrystallization from hot water.[8]

-

Protocol Outline: Dissolve the crude this compound in a minimum amount of boiling water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum at 110 °C.[8]

Method 2: Sublimation For higher purity, this compound can be sublimed under reduced pressure.

-

Protocol Outline: Heat the crude this compound to 260 °C under a vacuum of 15 mmHg.[8][11] The purified compound will deposit on a cold surface.

Analysis

High-Performance Liquid Chromatography (HPLC) is a precise method for the determination of this compound and its derivatives.

Method 1: Mixed-Mode Chromatography

-

Column: Primesep 100 mixed-mode stationary phase column.[13]

-

Mobile Phase: Isocratic mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid.[13]

-

Detection: UV at 200 nm.[13]

Method 2: Reversed-Phase Chromatography

-

Column: SHIM-PACK VP-ODS C18.[14]

-

Mobile Phase: Methanol-water (40:60) containing 0.2% Docusate Sodium.[14]

-

Flow Rate: 0.8 mL/min.[14]

-

Detection: UV at 261 nm.[14]

Caption: A generalized experimental workflow for the HPLC analysis of this compound.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

-

Hazards: Causes serious eye irritation.[18] May cause skin and respiratory irritation.[19][20]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and a lab coat.[18] Use in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[21][18]

-

Skin: Wash off with soap and plenty of water.[18]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[18][19]

-

Ingestion: Rinse mouth with water. Call a physician if you feel unwell.[21][18]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][22]

Conclusion

This compound is a compound of fundamental importance to researchers in medicinal chemistry and materials science. Its well-characterized physical and chemical properties, coupled with established synthetic and analytical protocols, make it a reliable and versatile research tool. The profound impact of its derivatives, particularly in the fight against tuberculosis, underscores its continued relevance in drug discovery and development. This guide serves as a foundational resource, providing the core data and methodologies necessary for the effective and safe utilization of this compound in a research environment.

References

- 1. chempanda.com [chempanda.com]

- 2. This compound | 55-22-1 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. hmdb.ca [hmdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound CAS#: 55-22-1 [m.chemicalbook.com]

- 9. sincerechemical.com [sincerechemical.com]

- 10. This compound | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [drugfuture.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. Determination of isoniazid and this compound contents in tablets by HPLC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. carlroth.com [carlroth.com]

- 22. tcichemicals.com [tcichemicals.com]

Isonicotinic Acid: A Technical Guide for Drug Development

Isonicotinic acid , also known as pyridine-4-carboxylic acid, is a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. Its structural motif is a fundamental building block in a variety of pharmacologically active compounds, most notably the frontline anti-tuberculosis drug, isoniazid (B1672263). This technical guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, synthesis, and its pivotal role in the mechanism of action of its derivatives.

Core Data and Structure

This compound is an isomer of nicotinic acid (vitamin B3) and picolinic acid, differing in the position of the carboxylic acid group on the pyridine (B92270) ring. In this compound, the carboxyl group is located at the 4-position.

Chemical Structure:

The structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at the fourth carbon atom.

CAS Number: 55-22-1[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂ | [1][2] |

| Molecular Weight | 123.11 g/mol | [1][2] |

| Melting Point | ≥300 °C (decomposes) | |

| pKa | 4.90 | |

| Solubility in Water | 5.1 g/L at 20 °C | |

| Appearance | White to off-white crystalline powder | |

| IUPAC Name | Pyridine-4-carboxylic acid | [2] |

Synthesis of this compound

This compound can be synthesized through various methods. A common and industrially significant approach is the oxidation of 4-picoline (4-methylpyridine). Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Oxidation of 4-Picoline

This protocol describes the synthesis of this compound via the potassium permanganate (B83412) oxidation of 4-picoline.

Materials:

-

4-Picoline

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Distilled water

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

pH meter or pH paper

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 4-picoline in 200 mL of distilled water.

-

Oxidation: Slowly add a solution of 30 g of potassium permanganate in 300 mL of distilled water to the 4-picoline solution in portions. The addition should be done over a period of 1-2 hours to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Filtration of Manganese Dioxide: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a Buchner funnel to remove the brown manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.

-

Acidification and Precipitation: Combine the filtrate and washings. While stirring, carefully acidify the solution with concentrated hydrochloric acid until the pH reaches approximately 3.5-4.0. This compound will precipitate out as a white solid.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude this compound by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and then with a small amount of cold ethanol.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at 80-100 °C.

Expected Yield: The typical yield for this reaction is in the range of 60-70%.

Biological Significance and Role in Drug Action

While this compound itself has limited direct biological activity, its derivative, isoniazid (this compound hydrazide) , is a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium to exert its therapeutic effect. The mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Signaling Pathway: Mechanism of Action of Isoniazid

The following diagram illustrates the activation of isoniazid and its subsequent inhibition of the InhA enzyme, a key step in mycolic acid biosynthesis.

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

Pathway Description:

-

Activation: Isoniazid, a prodrug, diffuses into the Mycobacterium tuberculosis cell.[3]

-

Enzymatic Conversion: The bacterial enzyme catalase-peroxidase, encoded by the katG gene, activates isoniazid into a reactive isonicotinoyl radical.[3][4]

-

Adduct Formation: This radical species then spontaneously reacts with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor to form an INH-NAD adduct.[5][6]

-

Target Inhibition: The INH-NAD adduct binds to and inhibits the enzyme enoyl-acyl carrier protein (ACP) reductase (InhA).[3][5]

-

Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[3] Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing structural integrity and impermeability.[3]

-

Bactericidal Effect: The inhibition of InhA leads to the disruption of mycolic acid synthesis, resulting in a weakened cell wall and ultimately leading to bacterial cell death.[3]

Mutations in the katG gene that prevent the activation of isoniazid are a primary mechanism of drug resistance in M. tuberculosis.[7]

This in-depth understanding of the role of the this compound scaffold in the action of isoniazid is critical for the development of new anti-tuberculosis agents that can overcome existing resistance mechanisms. The chemical tractability of this compound continues to make it a valuable starting point for the synthesis of novel drug candidates.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 4. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-pyridinecarboxylic acid, also known as isonicotinic acid. This crucial compound serves as a fundamental building block in the pharmaceutical and agrochemical industries, most notably as a precursor to the anti-tuberculosis drug isoniazid. This document details various synthetic routes, including industrial-scale processes and laboratory-appropriate procedures, with a focus on reaction conditions, catalysts, yields, and experimental protocols.

Core Synthesis Strategies

The production of 4-pyridinecarboxylic acid predominantly follows three main strategies:

-

Two-Step Ammoxidation-Hydrolysis of 4-Methylpyridine (B42270): This is the most common commercial route, involving the vapor-phase ammoxidation of 4-methylpyridine (4-picoline) to 4-cyanopyridine (B195900), followed by the hydrolysis of the nitrile intermediate.

-

Direct Oxidation of 4-Methylpyridine and its Derivatives: This approach utilizes strong oxidizing agents to directly convert the methyl group of 4-picoline or a derivative into a carboxylic acid.

-

Biocatalytic Synthesis: This "green chemistry" approach employs enzymes, typically from whole-cell systems, to hydrolyze 4-cyanopyridine to this compound under mild conditions.

Ammoxidation of 4-Methylpyridine followed by Hydrolysis

This two-step process is the cornerstone of large-scale this compound production. The overall transformation involves the conversion of the methyl group of 4-picoline into a nitrile, which is then hydrolyzed to a carboxylic acid.

Step 1: Ammoxidation of 4-Methylpyridine to 4-Cyanopyridine

The vapor-phase ammoxidation of 4-methylpyridine is a catalytic process that reacts the substrate with ammonia (B1221849) and air at high temperatures.[1] The general reaction is as follows:

NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O[2]

This reaction is typically carried out in a fixed-bed reactor over a heterogeneous catalyst.[3] Vanadium-based catalysts are most common, often in combination with other metal oxides like titanium, chromium, and aluminum.[4]

The following protocol is based on a patented industrial process for the synthesis of 4-cyanopyridine:[3]

-

Reactant Preparation: 4-Methylpyridine and ammonia are vaporized and preheated to a temperature between 180°C and 330°C.

-

Mixing: The preheated vapor stream is transferred to a mixing tank where it is combined with air. The molar ratio of 4-picoline:ammonia:air is typically in the range of 1:(2-7):(10-15).[3]

-

Catalytic Reaction: The gaseous mixture is fed into a fixed-bed reactor containing a catalyst, often comprised of vanadium and titanium oxides.[4] The reaction temperature is maintained between 330°C and 450°C, with the reactor head pressure controlled at 0.020-0.070 kPa.[3]

-

Product Collection: After the reaction, the effluent gas is cooled and condensed. Sub-zero fractionation is used to separate the crude 4-cyanopyridine.

-

Purification: The crude product is purified by rectification (distillation) to yield the final 4-cyanopyridine product.

| Parameter | Value | Reference |

| Reactants | 4-Methylpyridine, Ammonia, Air | [3] |

| Catalyst | Vanadium-Titanium oxides | [4] |

| Preheating Temp. | 180-330°C | [3] |

| Reaction Temp. | 330-450°C | [3] |

| Molar Ratio | 1 : (2-7) : (10-15) | [3] |

| (4-picoline:NH₃:air) | ||

| 4-Picoline Conversion | >99% | [3] |

| 4-Cyanopyridine Yield | >98% | [3] |

Step 2: Hydrolysis of 4-Cyanopyridine

The hydrolysis of 4-cyanopyridine to this compound can be achieved through chemical or biocatalytic methods.

4-Cyanopyridine can be hydrolyzed under basic conditions. The reaction proceeds through an intermediate, isonicotinamide, which is then further hydrolyzed to this compound. The final product can be controlled by careful selection of reaction conditions.

| Product | Base | Molar Ratio (Nitrile:Base) | Temperature | Reference |

| Isonicotinamide | NaOH | 1 : (0.03-0.075) | 120-170°C | [5] |

| This compound | NaOH | 1 : (1.5-1.75) | 50-80°C | [5] |

Direct Oxidation of 4-Picoline and Derivatives

This method avoids the nitrile intermediate by directly oxidizing a methyl or substituted vinyl group to a carboxylic acid.

Oxidation of 4-Styryl Pyridine with Nitric Acid

This method is particularly useful for separating 4-picoline (gamma-picoline) from its isomer, 3-picoline (beta-picoline). 4-picoline reacts with benzaldehyde (B42025) to form 4-styryl pyridine, which can be more easily separated and then oxidized.[3]

-

Reaction Setup: To a mixture of 70 parts of 70% nitric acid and 20 parts of water, add 20 parts of 4-styryl pyridine.

-

Reaction: A significant evolution of nitric oxide fumes will be observed. Once the evolution has substantially ceased, heat the solution until it boils and then evaporate the contents until the boiling point reaches 120-125°C.

-

Work-up: Add 100 parts of water to the reaction mixture and cool. Filter the crystallized benzoic acid and nitrobenzoic acid byproducts.

-

Precipitation: Adjust the pH of the filtrate to 3.5 using a 50% aqueous sodium hydroxide (B78521) solution and cool. The this compound will precipitate.

-

Purification: Filter the precipitated this compound, wash with water, and then with methanol (B129727) to remove any remaining tarry byproducts.

Oxidation of 4-Methylpyridine with Ozone

A high-yielding laboratory-scale method involves the use of ozone as the oxidant.

-

Reaction Setup: In a 100 ml jacketed vessel, charge 200 ml of acetic acid, 0.05 g of manganese(II) acetate, 1.91 g of sulfuric acid, and 14.1 g of 4-methylpyridine.

-

Ozonolysis: Cool the mixture to 16°C and introduce 4.0 g of ozone over a period of 60 minutes.

-

Work-up: After the ozonolysis is complete, purge the remaining ozone from the solvent with a stream of nitrogen.

-

Analysis: The reaction mixture can be analyzed by HPLC or GC. This method reportedly yields 97% 4-pyridinecarboxylic acid.[6]

| Method | Oxidant | Catalyst | Substrate | Yield | Reference |

| Nitric Acid Oxidation | 70% Nitric Acid | None | 4-Styryl Pyridine | "Excellent" | [7] |

| Ozonolysis | Ozone | Manganese(II) acetate | 4-Methylpyridine | 97% | [6] |

| Continuous Oxidation | Not specified | Vanadium pentoxide | 4-Methylpyridine | 70-75% | [6] |

Biocatalytic Synthesis via Enzymatic Hydrolysis

Biocatalytic methods offer a greener alternative to traditional chemical synthesis, operating under milder conditions and often with high selectivity. The hydrolysis of 4-cyanopyridine to this compound is efficiently catalyzed by nitrilase enzymes produced by various microorganisms.

Hydrolysis using Nocardia globerula

Whole cells of Nocardia globerula NHB-2, which are hyper-induced for nitrilase activity, can be used to efficiently convert 4-cyanopyridine to this compound.[8]

-

Biocatalyst Preparation:

-

Culture Nocardia globerula NHB-2 in a suitable growth medium (e.g., 1% glucose, 0.5% peptone, 0.3% beef extract, 0.1% yeast extract, pH 7.5) at 30°C with shaking.

-

Harvest the cells by centrifugation and suspend them in a 0.1 M sodium phosphate (B84403) buffer (pH 7.5) to obtain resting cells.

-

Immobilize the resting cells in 1% agar (B569324) to form small beads.

-

-

Fed-Batch Reaction:

-

In a 100 mL reaction vessel, suspend the immobilized cells (corresponding to 30 U/mL nitrilase activity) in 0.1 M sodium phosphate buffer (pH 7.5).

-

Perform the reaction at 35°C.

-

Add 50 mM of solid 4-cyanopyridine in eight separate feeds at 20-minute intervals.

-

-

Results: This process can produce 5 g of this compound in 160 minutes with 100% conversion of the substrate.[8]

Hydrolysis using Pseudomonas putida

Pseudomonas putida CGMCC3830 is another microorganism that harbors a nitrilase effective for this transformation.[9]

-

Reaction Setup: In a 1 L system, use 3 mg of resting P. putida cells per mL of reaction volume.

-

Reaction Conditions: Maintain the reaction at 30°C.

-

Conversion: 100 mM of 4-cyanopyridine can be fully converted to this compound within 20 minutes.

-

Product Yield: In a 200-minute reaction, 123 g/L of this compound can be obtained without byproducts.[9]

| Microorganism | Method | Substrate Conc. | Temperature | Time | Yield/Productivity | Reference |

| Nocardia globerula | Fed-Batch (Immobilized) | 8 x 50 mM feeds | 35°C | 160 min | 5 g total (100% conversion) | [8] |

| Pseudomonas putida | Bench-Scale (Resting Cells) | 100 mM | 30°C | 200 min | 123 g/L | [9] |

Conclusion

The synthesis of 4-pyridinecarboxylic acid can be achieved through several viable routes, each with its own advantages and suitability for different scales of production. The ammoxidation of 4-picoline followed by hydrolysis remains the dominant industrial method due to its high throughput and efficiency. Direct oxidation methods offer alternative chemical pathways, with ozonolysis showing high yields on a laboratory scale. Finally, biocatalytic routes represent a promising green alternative, providing high selectivity and productivity under mild reaction conditions, making them an attractive area for further research and development in the pharmaceutical and chemical industries.

References

- 1. scribd.com [scribd.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chempanda.com [chempanda.com]

- 4. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. bioencapsulation.net [bioencapsulation.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Isonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of isonicotinic acid in a range of common organic solvents. Understanding the solubility of this important compound, a key building block in many pharmaceutical products, is critical for process development, formulation, and drug delivery. This document compiles quantitative solubility data, details common experimental methodologies for its determination, and provides visual representations of experimental workflows and the physicochemical principles governing solubility.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) and, where available, the solubility in grams per 100g of solvent.

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| Methanol | 298.15 | 0.0257 | [1] |

| 313.15 | 0.0463 | [1] | |

| 328.15 | 0.0789 | [1] | |

| Ethanol | 298.15 | 0.0151 | [1] |

| 313.15 | 0.0271 | [1] | |

| 328.15 | 0.0458 | [1] | |

| 1-Propanol | 298.15 | 0.0093 | [1] |

| 313.15 | 0.0166 | [1] | |

| 328.15 | 0.0279 | [1] | |

| 2-Propanol | 298.15 | 0.0108 | [1] |

| 313.15 | 0.0191 | [1] | |

| 328.15 | 0.0318 | [1] | |

| 1,2-Propanediol | 298.15 | 0.0381 | [1] |

| 313.15 | 0.0632 | [1] | |

| 328.15 | 0.0995 | [1] | |

| Butan-2-ol | 298.2 | 0.00768 | [2] |

| Pentan-1-ol | 298.2 | 0.00483 | [2] |

Table 2: Solubility of this compound in Other Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| Propanone | 298.2 | 0.00465 | [2] |

| Tetrahydrofuran | 298.2 | 0.00136 | [2] |

Experimental Protocols

The determination of this compound solubility is primarily achieved through established methods such as the shake-flask method and dynamic (synthetic) methods. These approaches are designed to ensure that a state of equilibrium is reached between the solid solute and the solvent.

Key Experimental Method: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[3]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

- Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). This ensures that the solution will be saturated at the desired temperature.

- Equilibration: The containers are placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixtures are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3] The system is visually inspected to confirm that excess solid remains.

- Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand undisturbed for a period to allow the undissolved solid to settle. A clear aliquot of the supernatant is then carefully withdrawn and immediately filtered to remove any suspended solid particles. Syringe filters with a pore size of 0.45 µm or smaller are commonly used.

- Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. UV-Vis spectrophotometry is a common method. A calibration curve is first prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the same solvent. The absorbance of the saturated filtrate is then measured, and its concentration is determined from the calibration curve.

- Data Reporting: The solubility is typically reported in terms of mole fraction, molarity (mol/L), or mass of solute per mass or volume of solvent (e.g., g/100g solvent).

Dynamic (Synthetic) Method

In the dynamic or synthetic method, a solid solute is added to a known amount of solvent, and the temperature is slowly increased until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific composition. This method is particularly useful for generating solubility data over a range of temperatures.[4]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the typical workflow for determining the solubility of this compound using the shake-flask method.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound and an isomer of nicotinic acid (Vitamin B3).[1][2] It consists of a pyridine (B92270) ring with a carboxylic acid group at the 4-position.[1] This compound serves as a fundamental building block and precursor in the synthesis of numerous pharmaceuticals, most notably the anti-tuberculosis drug isoniazid.[3][4][5] Its derivatives are also explored for a range of therapeutic applications, including anti-inflammatory, antimalarial, and antiviral agents.[2][3][6]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its relevance in medicinal chemistry.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][7][8] It is odorless and can be purified by sublimation.[2][9] The key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₂ | [1][3][10][11] |

| Molecular Weight | 123.11 g/mol | [1][3][9][11] |

| Appearance | White to off-white crystalline solid/powder | [1][8][9] |

| Melting Point | ≥300 °C; typically 310-319 °C (sublimes) | [1][2][8][9][10] |

| Boiling Point | 260 °C at 15 mmHg (sublimes) | [8][10] |

| Vapor Pressure | 0.00789 mmHg | [11] |

| Solubility in Water | Sparingly soluble in cold water (0.52 g/100 mL at 20°C); more soluble in hot water. | [8][9][10] |

| Solubility in Organic Solvents | Soluble in hot ethanol; practically insoluble in benzene, ether, and boiling alcohol. | [9][10] |

| pH of Saturated Solution | 3.6 | [10] |

Chemical Properties

This compound is an amphoteric compound, capable of reacting with both acids and bases.[9] It exists in solution as a zwitterion, a neutral species, a protonated cation, or a deprotonated anion, depending on the pH.[12] In aqueous solutions near neutral pH, the zwitterionic form is dominant.[12]

| Property | Value | Source(s) |

| IUPAC Name | Pyridine-4-carboxylic acid | [1][11] |

| CAS Number | 55-22-1 | [1][10] |

| pKa (Acid Dissociation Constant) | 4.96 (at 25 °C) | [10] |

| Acidity (Strongest Acidic) | pKa: 3.73 | [13] |

| Basicity (Strongest Basic) | pKa: 2.35 | [13] |

| Reactivity | Stable to heat and oxidation. Can undergo reactions typical of carboxylic acids (e.g., esterification) and pyridines. | [2][9] |

| Spectroscopic Data (UV-Vis) | λmax: 214 nm, 264 nm (in acidic mobile phase) | [14] |

| Spectroscopic Data (¹H NMR) | In DMSO-d₆: δ 14 (s, 1H, COOH), 8.79 (d, 2H, pyridine), 7.83 (d, 2H, pyridine) | |

| Spectroscopic Data (¹³C NMR) | Solvent: D₂O & DCl |

Experimental Protocols

Synthesis of this compound

Method 1: Oxidation of 4-Methylpyridine (B42270) (4-Picoline)

This is a common industrial method for producing this compound.

-

Reactants : 4-methylpyridine is used as the raw material.

-

Catalyst : Vanadium pentoxide (V₂O₅) serves as the catalyst.

-

Process : The synthesis is performed via continuous oxidation. 4-methylpyridine is passed over the vanadium pentoxide catalyst at elevated temperatures.

-

Yield : This method typically results in a product purity of over 95% with a yield of 70-75%.[2]

Method 2: Synthesis from Mixed Picolines

This process is valuable as it utilizes mixed beta- and gamma-picolines, which are difficult to separate due to their similar boiling points.[3]

-

Step 1: Reaction with Benzaldehyde : A mixture of gamma- and beta-picoline is reacted with benzaldehyde. This selectively converts the more reactive gamma-picoline into 4-styryl pyridine, leaving the beta-picoline largely unreacted.[3]

-

Step 2: Oxidation : The resulting mixture containing 4-styryl pyridine and beta-picoline is heated with a strongly acidic oxidizing agent (e.g., nitric acid) at a temperature between 100-145 °C.[3] This temperature is sufficient to oxidize the 4-styryl pyridine to this compound while leaving the beta-picoline intact.[3]

-

Step 3: Recovery : The this compound is recovered from the reaction mixture. This can be achieved by neutralization with a base (e.g., caustic soda) followed by precipitation as a copper salt using copper sulfate. The unreacted beta-picoline can also be recovered.

Purification

-

Recrystallization : Crude this compound can be purified by repeated recrystallization from hot water.[2]

-

Sublimation : An alternative high-purity method is sublimation under reduced pressure, for example, at 260 °C and 15 mmHg.[2][10]

Determination of pKa by Potentiometric Titration

This protocol provides a standardized method for accurately determining the acid dissociation constant (pKa).

-

Apparatus : A calibrated potentiometer with a pH electrode and a magnetic stirrer.

-

Reagents : 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), and a ~1 mM solution of this compound.[9][12]

-

Calibration : Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[9][12]

-

Sample Preparation : Prepare a 20 mL solution of ~1 mM this compound. Purge the solution with nitrogen to remove dissolved CO₂.[9][12]

-

Titration :

-

Place the sample solution in a reaction vessel on the magnetic stirrer and immerse the pH electrode.

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[9][12]

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.[9][12]

-

-

Data Analysis : Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve (or the peak of the first derivative). Perform at least three titrations to ensure reproducibility.[9][12]

Spectroscopic Analysis

-

UV-Visible Spectroscopy : Prepare a dilute solution of this compound in an acidic mobile phase (e.g., water/acetonitrile with phosphoric acid, pH < 3).[14] Scan the sample using a UV-Vis spectrophotometer, typically from 200 to 400 nm, to identify the wavelengths of maximum absorbance (λmax).[14]

-

Infrared (IR) Spectroscopy : Prepare a sample as a KBr pellet or a Nujol mull. Analyze using an FTIR spectrometer to obtain the infrared spectrum, which reveals characteristic vibrational frequencies of the functional groups (C=O, O-H, C=N, C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O with DCl). Record ¹H and ¹³C NMR spectra using an NMR spectrometer. The resulting spectra provide detailed information about the molecular structure.

Applications in Drug Development & Key Reactions

This compound is a crucial intermediate in the pharmaceutical industry.[3] Its primary use is in the synthesis of isoniazid, a first-line medication for the treatment of tuberculosis.[4] The development of derivatives, particularly isonicotinoyl hydrazones, is an active area of research to combat drug-resistant strains of Mycobacterium tuberculosis.[4] Furthermore, derivatives have shown potent anti-inflammatory activity, which is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2).[6]

Mandatory Visualizations

Caption: Workflow for the industrial synthesis of this compound.

Caption: Synthesis pathway for the drug Isoniazid.

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

References

- 1. ccjm.org [ccjm.org]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. ijper.org [ijper.org]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isonicotinic Acid and its Main Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position.[1] This organic compound serves as a critical scaffold in medicinal chemistry, most notably as the precursor to a range of pharmaceuticals with diverse therapeutic applications. Its derivatives have demonstrated significant efficacy as antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The most prominent derivative is isoniazid (B1672263), a first-line drug for the treatment of tuberculosis for several decades.[2] The continued emergence of drug-resistant pathogens necessitates ongoing research into novel derivatives of this compound. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound and its key derivatives, complete with detailed experimental protocols and pathway visualizations to aid in research and drug development.

Physicochemical Properties

This compound and its derivatives possess a range of physicochemical properties that influence their biological activity and pharmaceutical development. A summary of these properties for this compound and its prominent derivative, isoniazid, is presented below.

| Property | This compound | Isoniazid (this compound Hydrazide) |

| Molecular Formula | C₆H₅NO₂ | C₆H₇N₃O |

| Molecular Weight | 123.11 g/mol [4] | 137.14 g/mol [5] |

| Appearance | White to off-white crystalline solid[4] | Colorless, odorless, white crystalline powder[5] |

| Melting Point | 310 °C (sublimes)[4] | 171.4 °C[6] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water; practically insoluble in benzene, ether, and boiling alcohol.[7] | 1 g in 8 g water, 1 g in 50 mL alcohol; slightly soluble in chloroform; very slightly soluble in ether.[5] |

| pKa | 4.96 (at 25 °C)[7] | 1.82 (at 20 °C)[8] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a cornerstone of their application in drug discovery. Various methods have been developed for their efficient preparation.

Synthesis of this compound

A common commercial method for the production of this compound is the ammoxidation of 4-picoline (4-methylpyridine), followed by the hydrolysis of the resulting nitrile.[4] Another established method involves the oxidation of 4-picoline using nitric acid.[4]

Synthesis of Isoniazid (this compound Hydrazide)

Isoniazid is primarily synthesized through the reaction of an this compound ester with hydrazine (B178648) hydrate.[2]

Synthesis of Isonicotinoyl Hydrazones

Isonicotinoyl hydrazones are a significant class of derivatives with pronounced antitubercular activity. They are synthesized through the condensation reaction of isoniazid with various aldehydes or ketones.[2]

Synthesis of this compound Esters

Ester derivatives of this compound are valuable intermediates and have also shown biological activity. A general method for their synthesis involves the reaction of isonicotinoyl chloride hydrochloride with the desired alcohol.

Experimental Protocols

General Synthesis of Isonicotinoyl Hydrazones[9][10]

Materials:

-

Isoniazid

-

Appropriate aldehyde or ketone

-

Ethanol or methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve an equimolar amount of isoniazid in a suitable solvent (e.g., ethanol) in a round-bottom flask.[2]

-

To this solution, add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.[2]

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]

-

Heat the mixture to reflux and stir for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography.[2][9]

-

After completion, cool the reaction mixture to allow the hydrazone product to precipitate.

-

Collect the solid product by filtration and wash with cold distilled water.[9]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified isonicotinoyl hydrazone.[10]

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.[2]

General Synthesis of this compound Esters[11]

Materials:

-

This compound

-

Desired alcohol (e.g., methanol, ethanol)

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure using Thionyl Chloride:

-

To a stirred solution of this compound (10 mmol) in the desired alcohol (20 mL), add thionyl chloride (20 mmol) dropwise at 0 °C over 1 hour.[11]

-

Stir the mixture at 50 °C for 12 hours.[11]

-

Cool the reaction mixture to room temperature and dilute with water (25 mL).[11]

-

Evaporate the alcohol and adjust the pH to ~6 with aqueous sodium bicarbonate solution.[11]

-

Extract the aqueous mixture three times with ethyl acetate.[11]

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the ester.[11]

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis[12]

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

-

Test compound (this compound derivative)

-

96-well microtiter plates

-

Sterile saline with 0.05% Tween 80

-

0.5 McFarland standard

-

Inverted mirror or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension of M. tuberculosis H37Rv in sterile saline with 0.05% Tween 80 and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 10⁵ CFU/mL.[12]

-

Drug Dilution: Prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate to cover a desired concentration range (e.g., 0.015 - 128 µg/mL).[12]

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions. Include a positive growth control (no drug) and a negative control (no bacteria).[12]

-

Incubation: Seal the plate and incubate at 36°C ± 1°C.[12]

-

Reading Results: Observe the plates for visible growth after 7 days and perform the final reading when growth is evident in the positive control well (typically 10-21 days). The MIC is the lowest concentration of the compound that inhibits more than 99% of bacterial growth.[12]

In Vitro Anti-inflammatory Assay: Reactive Oxygen Species (ROS) Inhibition[13][14]

Materials:

-

RAW 264.7 murine macrophage cells

-

Cell culture medium (e.g., DMEM)

-

Test compound (this compound derivative)

-

Lipopolysaccharide (LPS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

96-well plates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that allows for ~70-80% confluency on the day of the experiment and allow them to adhere overnight.[13]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[14]

-

ROS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a desired period.[14]

-

ROS Labeling: Remove the culture medium and wash the cells gently with PBS. Add DCFH-DA solution (diluted in culture medium or buffer) to the cells and incubate for 30 minutes at 37°C in the dark.[15]

-

Fluorescence Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]

-

Data Analysis: Calculate the percentage of ROS inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of ROS production.

Biological Activities and Mechanisms of Action

Antimicrobial Activity

The most significant biological activity of this compound derivatives is their antimicrobial effect, particularly against Mycobacterium tuberculosis.

Quantitative Data on Antitubercular Activity:

| Derivative Class | Example Compound(s) | MIC Range against M. tuberculosis H37Rv | Reference(s) |

| Hydrazides | Isoniazid | 0.025 - 0.1 µg/mL | [16] |

| Hydrazones | Isonicotinoyl hydrazones of various aldehydes | <7.8 - 15.6 µg/mL | [17] |

| N(2)-acyl hydrazides | This compound N'-tetradecanoyl-hydrazide | More active than isoniazid | [18] |

| Nicotinic acid hydrazides | N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 µg/mL | [19] |

Mechanism of Action: Inhibition of Mycolic Acid Synthesis by Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[20] Once activated, it forms a reactive species, the isonicotinoyl radical, which then covalently binds to NAD⁺ to form an isonicotinoyl-NAD adduct.[4][20] This adduct potently inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase II (FAS-II) system.[20] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[20]

Caption: Isoniazid activation and inhibition of mycolic acid synthesis.

Anti-inflammatory Activity

Several derivatives of this compound have demonstrated potent anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production.

Quantitative Data on Anti-inflammatory Activity:

| Derivative Class | Example Compound(s) | IC₅₀ for ROS Inhibition (µg/mL) | Reference(s) |

| Isonicotinates | N-(3-Aminophenyl) isonicotinamide | 1.42 ± 0.1 | [21] |

| Isonicotinates | N-(4-Aminophenyl) isonicotinamide | 8.6 ± 0.5 | [21] |

| Standard Drug | Ibuprofen | 11.2 ± 1.9 | [21] |

Mechanism of Action: Inhibition of Reactive Oxygen Species (ROS)

Inflammation is often associated with the overproduction of ROS by immune cells such as macrophages.[21] Certain this compound derivatives can suppress this ROS production, thereby exerting an anti-inflammatory effect. The exact signaling pathways involved are still under investigation, but may involve the nicotinic anti-inflammatory pathway, which is known to modulate inflammatory responses.[22]

Caption: Anti-inflammatory action via ROS inhibition.

Conclusion

This compound and its derivatives remain a fertile ground for drug discovery and development. Their established antimicrobial and emerging anti-inflammatory activities, coupled with well-defined synthetic routes, make them attractive scaffolds for the design of new therapeutic agents. This technical guide provides a foundational resource for researchers in this field, offering detailed methodologies and a summary of the current understanding of the properties and biological actions of these important compounds. Further exploration of the structure-activity relationships and mechanisms of action of novel this compound derivatives holds the promise of delivering next-generation therapeutics to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. EP1575921B1 - Process for the synthesis of this compound hydrazide - Google Patents [patents.google.com]

- 8. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. abcam.cn [abcam.cn]

- 14. benchchem.com [benchchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. US2745838A - Preparation of this compound esters - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl this compound hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the this compound hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploitation of the nicotinic anti-inflammatory pathway for the treatment of epithelial inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Isonicotinic Acid: A Technical Guide for Drug Development

An in-depth exploration of the multifaceted roles of isonicotinic acid and its derivatives in pharmacology, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used in their evaluation.

Introduction

This compound, a pyridine-4-carboxylic acid, is a versatile scaffold in medicinal chemistry, most famously recognized as the precursor to the first-line anti-tuberculosis drug, isoniazid (B1672263).[1] Beyond its critical role in combating Mycobacterium tuberculosis, derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers, scientists, and drug development professionals.

Antitubercular Activity: The Isoniazid Story

The most prominent biological significance of this compound lies in its derivative, this compound hydrazide, commonly known as isoniazid (INH).[2] INH is a cornerstone of tuberculosis treatment and functions as a prodrug that requires activation within the mycobacterium.[3][4]

Mechanism of Action

The primary mechanism of action of isoniazid involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[5][6] This process can be broken down into the following key steps:

-

Activation by KatG: Isoniazid enters the Mycobacterium tuberculosis cell and is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][4] This activation process converts INH into a reactive isonicotinic acyl radical.[7]

-

Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously couples with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor to form a covalent INH-NAD adduct.[8]

-

Inhibition of InhA: This INH-NAD adduct acts as a potent, slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, InhA.[9] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[5][10]

-

Disruption of Mycolic Acid Synthesis: By inhibiting InhA, the synthesis of mycolic acids is blocked, leading to a compromised cell wall and ultimately, bacterial cell death.[5][11]

Quantitative Data on Antitubercular Activity

The inhibitory potency of the activated form of isoniazid (the INH-NAD adduct) against its target, InhA, has been quantified. The following table summarizes key inhibition constants.

| Inhibitor | Enzyme | Inhibition Constant (Ki) | Comments |

| INH-NAD Adduct | Wild-Type InhA | 0.75 ± 0.08 nM | Slow, tight-binding competitive inhibitor.[9] |

| INH-NAD Adduct | InhA (I21V mutant) | ~5 nM | This mutation confers INH resistance but has a small effect on adduct affinity.[12] |

| INH-NAD Adduct | InhA (I47T mutant) | ~5 nM | This mutation confers INH resistance but has a small effect on adduct affinity.[12] |

| INH-NAD Adduct | InhA (S94A mutant) | ~5 nM | This mutation confers INH resistance but has a small effect on adduct affinity.[12] |

Anti-Inflammatory and Antioxidant Activities

Derivatives of this compound have shown significant promise as anti-inflammatory and antioxidant agents. The primary mechanism investigated for their anti-inflammatory effects is the inhibition of reactive oxygen species (ROS) production.[5]

Mechanism of Action

The overproduction of ROS is a key factor in the development and progression of inflammatory disorders.[11] this compound derivatives have been shown to inhibit the production of ROS by immune cells, such as neutrophils. The exact molecular targets for this activity are still under investigation, but may involve the modulation of enzymes like cyclooxygenase-2 (COX-2).[6][11]

Quantitative Data on Anti-Inflammatory and Antioxidant Activities

Several studies have quantified the anti-inflammatory and antioxidant potential of this compound derivatives using various assays. The following table summarizes some of the reported half-maximal inhibitory concentrations (IC50).

| Compound | Assay | IC50 Value | Reference |

| Isonicotinate of meta-aminophenol | ROS Inhibition (human blood cells) | 1.42 ± 0.1 µg/mL | [5] |

| Isonicotinate of para-aminophenol | ROS Inhibition (human blood cells) | 8.6 ± 0.5 µg/mL | [2] |

| N-(3-Benzoylphenyl)pyridine-4-carboxamide (C4) | DPPH radical scavenging | - (Promising activity) | |

| C20 derivative | DPPH radical scavenging | 22% scavenging effect |

Anticancer Activity

Recent research has highlighted the potential of isoniazid derivatives as a novel class of anticancer agents.[3][7] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Mechanism of Action

The precise mechanism of anticancer activity for many isoniazid derivatives is still under investigation. However, some studies suggest the involvement of signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Additionally, the induction of apoptosis (programmed cell death) has been observed in cancer cells treated with these derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic effects of several isoniazid derivatives have been evaluated against various human cancer cell lines. The following table presents a selection of reported IC50 values.

| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Isoniazid Derivative 18 | HCT-116 (Colon) | 2.025 | [7] |

| Isoniazid Derivative 31 | HCT-116 (Colon) | 3.366 | [7] |

| Isoniazid Derivative 15 | HCT-116 (Colon) | 0.9670 | [7] |

| Isoniazid Derivative 18 | OVCAR-8 (Ovarian) | 2.021 | [7] |

| Isoniazid Derivative 31 | OVCAR-8 (Ovarian) | 1.367 | [7] |

| Isoniazid Derivative 15 | OVCAR-8 (Ovarian) | 1.718 | [7] |

| Isoniazid Derivative 18 | HL-60 (Leukemia) | 0.61 | [7] |

| Isoniazid Derivative 31 | HL-60 (Leukemia) | 0.89 | [7] |

| Isoniazid Derivative 15 | HL-60 (Leukemia) | 1.912 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Protocol 1: InhA Enzymatic Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme by monitoring the oxidation of NADH.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare working solutions of NADH and DD-CoA in assay buffer.

-

Dilute the purified InhA enzyme to the desired concentration in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Include control wells containing only assay buffer and DMSO (no inhibitor).

-

-

Reaction:

-

Add NADH to each well to a final concentration of approximately 250 µM.

-

Add the substrate, DD-CoA, to each well to a final concentration of about 25 µM.

-

Initiate the reaction by adding the purified InhA enzyme to each well to a final concentration of 10-100 nM.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Mycobacterial Cell Viability Assay (MTT Assay)

This protocol is for determining the minimum inhibitory concentration (MIC) or IC50 of a compound against Mycobacterium tuberculosis using the colorimetric MTT assay.

Materials:

-

Mycobacterium tuberculosis culture (e.g., H37Rv)

-

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a specific optical density (e.g., McFarland standard 0.5).

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

-

Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.

-

Add the prepared bacterial inoculum to each well.

-

Include control wells with bacteria and DMSO (no compound) and wells with broth only (blank).

-

-

Incubation:

-

Incubate the plate at 37°C for 5-7 days.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for an additional 3-4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each compound concentration compared to the control.

-

Determine the MIC as the lowest concentration that inhibits visible growth or calculate the IC50 from a dose-response curve.

-

Protocol 3: Cellular Reactive Oxygen Species (ROS) Inhibition Assay (DCFH-DA Assay)

This protocol describes the measurement of intracellular ROS inhibition by a test compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Adherent cells (e.g., human neutrophils or a suitable cell line)

-

Cell culture medium

-

Test compound dissolved in DMSO

-

DCFH-DA stock solution (10 mM in DMSO)

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

ROS inducer (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or zymosan)

-

Luminol (for chemiluminescence detection) or a fluorescence plate reader/microscope

-

96-well plates (black plates for fluorescence/luminescence)

Procedure:

-